molecular formula C14H14N2OS B2775263 (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone CAS No. 927996-46-1

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone

Cat. No.: B2775263
CAS No.: 927996-46-1
M. Wt: 258.34
InChI Key: ZQDVWFDZPAMEAD-UHFFFAOYSA-N
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Description

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a quinoline derivative linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Quinoline Derivative: Starting from aniline, the quinoline ring can be constructed through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

    Amination: The quinoline derivative is then aminated at the 7-position using reagents such as ammonia or an amine source under high temperature and pressure.

    Coupling with Thiophene: The final step involves coupling the aminated quinoline with a thiophene derivative through a carbonylation reaction, using a palladium catalyst and carbon monoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced methanone derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as an anti-cancer or anti-inflammatory agent due to its ability to interact with biological targets.

    Biochemistry: Used in studies to understand enzyme interactions and protein binding.

Industry

    Chemical Industry: Utilized in the synthesis of more complex organic molecules.

    Pharmaceutical Industry: Potential precursor for drug development.

Mechanism of Action

The mechanism of action of (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved could include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (7-amino-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.

    (7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in (7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone imparts unique electronic properties, making it potentially more effective in certain applications compared to its analogs with furan or pyridine rings.

Properties

IUPAC Name

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDVWFDZPAMEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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